molecular formula C15H21N3O2 B4452122 1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide

1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B4452122
M. Wt: 275.35 g/mol
InChI Key: HPJDSYWUTMXKGK-UHFFFAOYSA-N
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Description

1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a butanoyl group and a pyridin-3-yl group

Properties

IUPAC Name

1-butanoyl-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-2-4-14(19)18-9-6-12(7-10-18)15(20)17-13-5-3-8-16-11-13/h3,5,8,11-12H,2,4,6-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJDSYWUTMXKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions using butanoyl chloride or butanoic anhydride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be attached through nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-butanoyl-N-(pyridin-2-yl)piperidine-4-carboxamide
  • 1-butanoyl-N-(pyridin-4-yl)piperidine-4-carboxamide

Uniqueness

1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its pharmacological properties and interactions with molecular targets. This positional isomerism can result in different biological activities compared to its analogs with pyridin-2-yl or pyridin-4-yl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide
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1-butanoyl-N-(pyridin-3-yl)piperidine-4-carboxamide

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